pentadecyl 1H-pyrrole-1-carboxylate
Description
Pentadecyl 1H-pyrrole-1-carboxylate is an organic compound featuring a pyrrole ring substituted with a pentadecyl ester group at the 1-position. Pyrrole, a five-membered aromatic heterocycle with one nitrogen atom, is central to its structure.
Properties
Molecular Formula |
C20H35NO2 |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
pentadecyl pyrrole-1-carboxylate |
InChI |
InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-23-20(22)21-17-14-15-18-21/h14-15,17-18H,2-13,16,19H2,1H3 |
InChI Key |
NXSIQOPRHZVORY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)N1C=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentadecyl 1H-pyrrole-1-carboxylate can be achieved through various methods. One common approach involves the condensation of pyrrole with pentadecyl carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as iron (III) chloride and is carried out in an organic solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete esterification.
Another method involves the use of 2,5-dimethoxytetrahydrofuran and pentadecylamine in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pentadecyl 1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,3-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are used in the presence of a base like triethylamine.
Major Products
Oxidation: Pyrrole-2,3-dicarboxylate derivatives.
Reduction: Pentadecyl 1H-pyrrole-1-carbinol.
Substitution: N-substituted pyrroles with various functional groups.
Scientific Research Applications
Pentadecyl 1H-pyrrole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrrole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of pentadecyl 1H-pyrrole-1-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure allows it to interact with a wide range of biological molecules .
Comparison with Similar Compounds
Methodological Considerations
Structural comparisons often rely on crystallographic tools like SHELX for refinement and ORTEP for molecular visualization . For example, pyrazole/imidazole derivatives in were likely characterized using such software, enabling precise bond-length and angle comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
